Cas no 132746-04-4 (26-Norlup-9(11)-en-3-one,13-methyl-, (17a)-)

26-Norlup-9(11)-en-3-one,13-methyl-, (17a)- structure
132746-04-4 structure
商品名:26-Norlup-9(11)-en-3-one,13-methyl-, (17a)-
CAS番号:132746-04-4
MF:C30H48O
メガワット:424.70152
CID:213494
PubChem ID:195724

26-Norlup-9(11)-en-3-one,13-methyl-, (17a)- 化学的及び物理的性質

名前と識別子

    • 26-Norlup-9(11)-en-3-one,13-methyl-, (17a)-
    • hancolupenone
    • (1S,3aS,5aS,5bS,7aR,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-1-(propan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,7a,8,10,11,11a,13,13a,13b-octadecahydro-9H-cyclopenta[a]chrysen-9-one
    • D:C-Friedolup-9(11)-en-3-one, (8beta,13beta,14alpha,17alpha)-
    • (17α)-13β-Methyl-26-norlup-9(11)-en-3-one
    • (1s,3as,5as,5bs,7ar,11as,13ar,13bs)-1-isopropyl-3a,5a,8,8,11a,13a-hexamethyl-1,2,3,3a,4,5,5a,5b,6,7,7a,8,10,11,11a,13,13a,13b-octadecahydro-9h-cyclopenta[a]chrysen-9-one
    • AKOS040763073
    • 132746-04-4
    • 3a,5a,8,8,11a,13a-Hexamethyl-1-(propan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,7a,8,10,11,11a,13,13a,13b-octadecahydro-9H-cyclopenta[a]chrysen-9-one
    • DTXSID10927794
    • (1S,3aS,5aS,5bS,7aR,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-1-propan-2-yl-2,3,4,5,5b,6,7,7a,10,11,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one
    • InChI=1/C30H48O/c1-19(2)20-11-14-27(5)17-18-29(7)22-9-10-23-26(3,4)24(31)13-15-28(23,6)21(22)12-16-30(29,8)25(20)27/h12,19-20,22-23,25H,9-11,13-18H2,1-8H3/t20-,22+,23-,25-,27-,28+,29-,30+/m0/s1
    • VTRXZBXHHPHXRX-YFDCDDMRSA-
    • 26-Norlup-9(11)-en-3-one, 13-methyl-, (17alpha)-
    • インチ: InChI=1S/C30H48O/c1-19(2)20-11-14-27(5)17-18-29(7)22-9-10-23-26(3,4)24(31)13-15-28(23,6)21(22)12-16-30(29,8)25(20)27/h12,19-20,22-23,25H,9-11,13-18H2,1-8H3
    • InChIKey: VTRXZBXHHPHXRX-UHFFFAOYSA-N
    • ほほえんだ: CC(C1CCC2(C)C1C1(CC=C3C4(CCC(=O)C(C)(C)C4CCC3C1(C)CC2)C)C)C

計算された属性

  • せいみつぶんしりょう: 424.371
  • どういたいしつりょう: 424.371
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 31
  • 回転可能化学結合数: 1
  • 複雑さ: 818
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 8.7

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1
  • ふってん: 491°Cat760mmHg
  • フラッシュポイント: 204.1°C
  • 屈折率: 1.532
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

26-Norlup-9(11)-en-3-one,13-methyl-, (17a)- セキュリティ情報

26-Norlup-9(11)-en-3-one,13-methyl-, (17a)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN5981-1 mL * 10 mM (in DMSO)
Hancolupenone
132746-04-4 98%
1 mL * 10 mM (in DMSO)
¥ 16900 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H88110-5 mg
26-Norlup-9(11)-en-3-one,13-methyl-, (17a)-
132746-04-4
5mg
¥5280.0 2022-04-27
TargetMol Chemicals
TN5981-1 ml * 10 mm
Hancolupenone
132746-04-4
1 ml * 10 mm
¥ 16900 2024-07-20
TargetMol Chemicals
TN5981-5 mg
Hancolupenone
132746-04-4 98%
5mg
¥ 13,900 2023-07-11
TargetMol Chemicals
TN5981-5mg
Hancolupenone
132746-04-4
5mg
¥ 13900 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H88110-5mg
26-Norlup-9(11)-en-3-one,13-methyl-, (17a)-
132746-04-4 ,98.5%
5mg
¥5280.0 2023-09-07

26-Norlup-9(11)-en-3-one,13-methyl-, (17a)- 関連文献

26-Norlup-9(11)-en-3-one,13-methyl-, (17a)-に関する追加情報

Chemical Profile of 26-Norlup-9(11)-en-3-one,13-methyl-, (17a)- (CAS No: 132746-04-4)

26-Norlup-9(11)-en-3-one,13-methyl-, (17a)-, identified by its Chemical Abstracts Service (CAS) number 132746-04-4, is a significant compound in the field of natural product chemistry and pharmaceutical research. This triterpenoid derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive interest in medicinal chemistry and pharmacology. The compound belongs to the norlupane family, which is known for its diverse pharmacological properties and biological relevance.

The molecular structure of 26-Norlup-9(11)-en-3-one,13-methyl-, (17a)- features a unique arrangement of functional groups that contribute to its distinctive chemical and biological characteristics. Specifically, the presence of a ketone group at the 3-position and a methyl group at the 13-position, along with the double bond at positions 9(11), imparts specific reactivity and interaction potential with biological targets. This structural configuration has been studied for its role in modulating various enzymatic pathways and cellular processes.

Recent advancements in chemical biology have highlighted the importance of triterpenoids in drug discovery. 26-Norlup-9(11)-en-3-one,13-methyl-, (17a)- has been investigated for its potential role in inhibiting key enzymes involved in inflammatory pathways. Studies have demonstrated that this compound can interact with enzymes such as COX-2 and LOX, which are pivotal in the production of pro-inflammatory mediators. The ability to modulate these pathways suggests that 26-Norlup-9(11)-en-3-one,13-methyl-, (17a)- could serve as a lead compound for developing novel therapeutic agents targeting chronic inflammatory diseases.

In addition to its anti-inflammatory potential, 26-Norlup-9(11)-en-3-one,13-methyl-, (17a)- has been explored for its cytotoxic properties. Preclinical studies have shown that this compound exhibits significant activity against certain cancer cell lines, particularly those derived from breast and prostate cancer. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation through disruption of critical signaling pathways such as PI3K/Akt and MAPK. These findings position 26-Norlup-9(11)-en-3-one,13-methyl-, (17a)- as a promising candidate for further development into an anticancer therapeutic.

The synthesis of 26-Norlup-9(11)-en-3-one,13-methyl-, (17a)- is another area of active research. Chemists have developed several synthetic routes to access this compound efficiently while maintaining high purity standards. One notable approach involves the use of enzymatic catalysis to introduce the necessary functional groups in a regioselective manner. This method not only enhances yield but also minimizes unwanted byproducts, making it an attractive option for large-scale production.

The pharmacokinetic profile of 26-Norlup-9(11)-en-3-one,13-methyl-, (17a)- is also an important consideration in drug development. Studies have indicated that this compound exhibits good oral bioavailability and moderate metabolic stability in vivo. However, further research is needed to fully understand its absorption, distribution, metabolism, excretion (ADME) properties. This information is crucial for optimizing dosing regimens and predicting potential side effects.

Recent clinical trials have begun to explore the therapeutic efficacy of derivatives inspired by natural products like 26-Norlup-9(11)-en-3-one,13-methyl-, (17a)-. While these trials are still in early stages, preliminary results are promising. Researchers are particularly interested in combining this compound with other therapeutic agents to enhance efficacy while reducing side effects. Such combinatorial approaches could provide a more comprehensive treatment strategy for complex diseases.

The role of computational chemistry in studying 26-Norlup-9(11)-en-3-one,13-methyl-, (17a)- cannot be overstated. Advanced computational methods allow researchers to predict molecular interactions and optimize drug design with greater precision. Techniques such as molecular dynamics simulations and quantum mechanical calculations have been employed to elucidate the binding mechanisms of this compound with target proteins. These insights are invaluable for guiding experimental efforts and accelerating the drug discovery process.

In conclusion,26-Norlup-9(11)-en-3-one,13-methyl-, (17a)- (CAS No: 132746-04-4) represents a fascinating subject of study with significant implications for pharmaceutical development. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutics targeting inflammation and cancer. As research continues to uncover new aspects of this compound's properties and potential applications, 26-Norlup -9(11) - en - 3 - one , 13 - methyl , ( 17 a ) - will undoubtedly remain at the forefront of natural product chemistry and medicinal research.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量